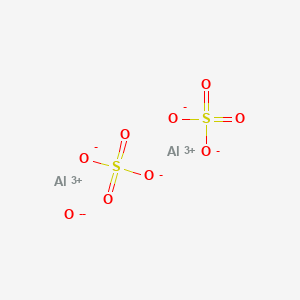
Aluminum oxide sulfate (Al2O(SO4)2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum oxide sulfate (Al2O(SO4)2) is a chemical compound that combines aluminum, oxygen, and sulfate ions. It is a white crystalline solid that is soluble in water and has various industrial and scientific applications. This compound is known for its role in water purification, paper manufacturing, and as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum oxide sulfate can be synthesized by reacting aluminum hydroxide (Al(OH)3) with sulfuric acid (H2SO4). The reaction is as follows: [ 2Al(OH)3 + 3H2SO4 \rightarrow Al2(SO4)3 + 6H2O ] This reaction produces aluminum sulfate, which can then be further processed to obtain aluminum oxide sulfate.
Industrial Production Methods
In industrial settings, aluminum oxide sulfate is typically produced by gently calcining aluminum-containing materials such as clays or bauxite, followed by mixing with sulfuric acid and water. The mixture is heated gradually to boiling, and the formation of aluminum sulfate is exothermic, often requiring no external heat source .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum oxide sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide (Al2O3) and sulfur trioxide (SO3).
Reduction: It can be reduced under certain conditions to form aluminum and sulfur dioxide (SO2).
Decomposition: It decomposes at high temperatures to form aluminum oxide and sulfur trioxide.
Common Reagents and Conditions
Common reagents used in reactions with aluminum oxide sulfate include sulfuric acid, sodium hydroxide, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving aluminum oxide sulfate include aluminum oxide, sulfur trioxide, and water. These products are often used in further industrial processes or scientific research .
Applications De Recherche Scientifique
Aluminum oxide sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including the decomposition of other compounds.
Biology: It is used in the preparation of certain biological samples and as a reagent in biochemical assays.
Industry: It is used in water treatment, paper manufacturing, and as a component in certain types of cement
Mécanisme D'action
The mechanism by which aluminum oxide sulfate exerts its effects involves its ability to act as a coagulating agent. In water treatment, for example, it promotes the collision of particles by neutralizing their charges, leading to the formation of larger aggregates that can be easily removed. In catalytic applications, it provides a surface for reactions to occur, enhancing reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum sulfate (Al2(SO4)3): Similar in composition but lacks the oxide component.
Aluminum oxide (Al2O3):
Aluminum hydroxide (Al(OH)3): Used as a precursor in the synthesis of aluminum oxide sulfate and other aluminum compounds
Uniqueness
Aluminum oxide sulfate is unique due to its combination of aluminum, oxygen, and sulfate ions, which gives it distinct properties and applications. Its ability to act as both a coagulating agent and a catalyst makes it valuable in various industrial and scientific contexts.
Propriétés
Numéro CAS |
12252-79-8 |
|---|---|
Formule moléculaire |
Al2O9S2 |
Poids moléculaire |
262.1 g/mol |
Nom IUPAC |
dialuminum;oxygen(2-);disulfate |
InChI |
InChI=1S/2Al.2H2O4S.O/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+3;;;-2/p-4 |
Clé InChI |
AKKWHQXXZJRCNL-UHFFFAOYSA-J |
SMILES canonique |
[O-2].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




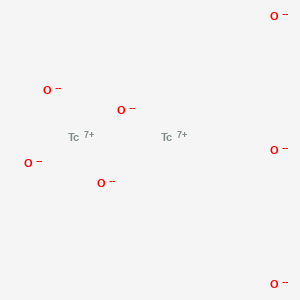

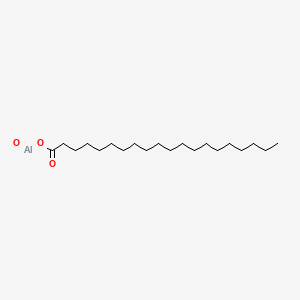
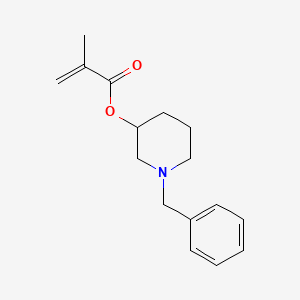
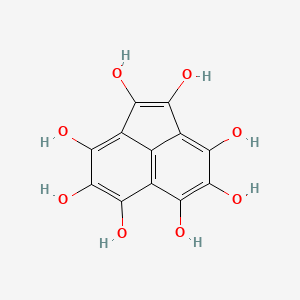

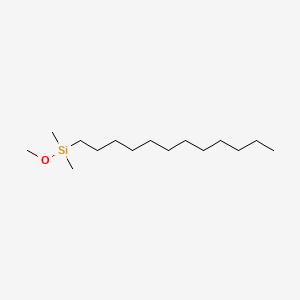
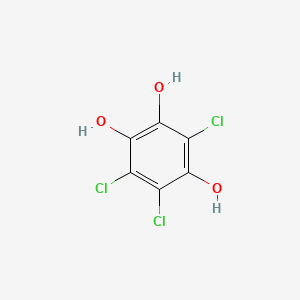
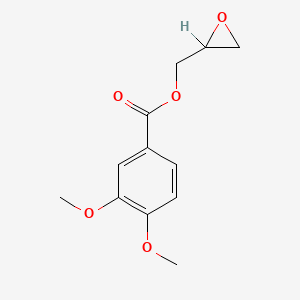
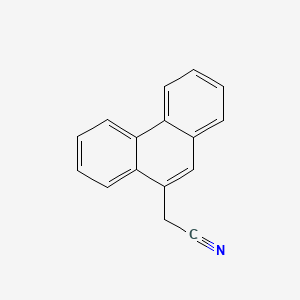

![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
